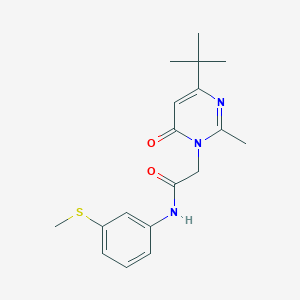

2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-tert-butyl-2-methyl-6-oxopyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-19-15(18(2,3)4)10-17(23)21(12)11-16(22)20-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFKTKZARJAAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=CC=C2)SC)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(tert-butyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a novel derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula: C20H25N3O2

- Molecular Weight: 339.4 g/mol

- CAS Number: 1421517-05-6

The structure features a pyrimidine ring substituted with a tert-butyl group and a methyl group, along with an acetamide moiety linked to a phenyl group that contains a methylthio substituent. This unique arrangement is hypothesized to contribute to its biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related pyrimidine derivatives, indicating that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting bacterial growth, suggesting a potential for our compound in similar applications.

| Compound | Target Bacteria | EC50 (µM) | Comparison |

|---|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 | Superior to bismerthiazol (230.5 µM) |

| A4 | Xanthomonas axonopodis | 281.2 | Better than thiodiazole copper (476.52 µM) |

The minimum effective concentration (EC50) values indicate that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action and potential therapeutic applications against bacterial infections .

Anti-inflammatory Activity

Compounds similar to This compound have been assessed for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. For example, several pyrimidine derivatives demonstrated selective COX-2 inhibition with IC50 values ranging from 0.10 to 0.35 µM, significantly more effective than traditional anti-inflammatory drugs like indomethacin .

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 7a | 0.10 | 132 |

| Indomethacin | 0.079 | - |

This suggests that our compound may also exhibit similar anti-inflammatory properties, potentially making it a candidate for further development in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of related compounds has been investigated, revealing cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

In vitro studies have indicated that compounds with pyrimidine scaffolds can inhibit tumor growth by interfering with cellular proliferation and survival pathways. The specific mechanisms include the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies and Research Findings

- Antibacterial Evaluation : A study on N-phenylacetamide derivatives showed that modifications in the side chains significantly influenced antibacterial activity against Xanthomonas species. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents could enhance efficacy .

- Anti-inflammatory Mechanisms : Research has demonstrated that certain pyrimidine derivatives can selectively inhibit COX-2 without affecting COX-1, reducing side effects commonly associated with non-selective NSAIDs .

- Cytotoxic Effects : In vitro assays revealed that related compounds induced apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Replaces the tert-butyl group with a thietan-3-yloxy substituent and incorporates an ethyl ester instead of an acetamide.

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () :

- Shares the tert-butyl group but includes an indole-carboxylic acid derivative and a pyridylmethyl substituent.

- The additional aromatic systems (indole, pyridine) may enhance π-π stacking interactions in biological targets .

N-(4-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () :

- Lacks the tert-butyl group but retains the methylthio-substituted phenyl acetamide motif.

- The absence of tert-butyl may reduce lipophilicity, affecting membrane permeability .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.